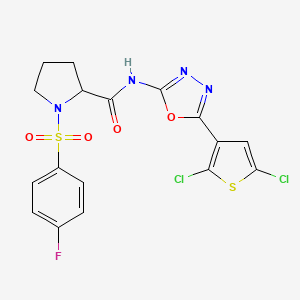
(E)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide, also known as LY294002, is a small molecule inhibitor that has been widely used in scientific research. This compound is commonly used to study the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is involved in a variety of cellular processes, including cell growth, proliferation, and survival.
作用机制
(E)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide is a selective inhibitor of the class I PI3K isoforms, which are involved in the regulation of cell growth, proliferation, and survival. This compound binds to the ATP-binding pocket of PI3K, thereby preventing the phosphorylation of downstream targets, including Akt and mTOR. Inhibition of the PI3K pathway by (E)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide leads to a decrease in cell proliferation and an increase in apoptosis.
Biochemical and Physiological Effects
(E)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects. Inhibition of the PI3K pathway by (E)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide leads to a decrease in cell proliferation and an increase in apoptosis. (E)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide has also been shown to inhibit the migration and invasion of cancer cells. In addition, (E)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide has been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
(E)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide is a widely used tool compound in scientific research. One of the advantages of (E)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide is its selectivity for the class I PI3K isoforms, which allows for the specific inhibition of this pathway. In addition, (E)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide is a reversible inhibitor, which allows for the restoration of PI3K activity following treatment. However, one of the limitations of (E)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide is its potential off-target effects, as it has been shown to inhibit other kinases, including DNA-PK and mTOR.
未来方向
There are numerous future directions for the use of (E)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide in scientific research. One potential direction is the development of more selective inhibitors of the PI3K pathway. In addition, the combination of (E)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide with other targeted therapies may lead to increased efficacy in the treatment of cancer and other diseases. Finally, the use of (E)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide in preclinical models may lead to the identification of new therapeutic targets in the PI3K pathway.
合成方法
(E)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide can be synthesized through a multistep process starting from 3-hydroxybenzaldehyde. The first step is the condensation of 3-hydroxybenzaldehyde with ethyl cyanoacetate to form ethyl 3-(3-hydroxyphenyl)-3-oxopropanoate. This intermediate is then reacted with phenethylamine in the presence of sodium ethoxide to produce (E)-2-cyano-3-(3-hydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide.
科学研究应用
(E)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide has been used extensively in scientific research to study the PI3K signaling pathway. This pathway is involved in a variety of cellular processes, including cell growth, proliferation, and survival. Dysregulation of the PI3K pathway has been implicated in numerous diseases, including cancer, diabetes, and cardiovascular disease. (E)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide inhibits the activity of PI3K by binding to its ATP-binding pocket, thereby preventing the phosphorylation of downstream targets.
属性
IUPAC Name |
(E)-2-cyano-3-(3-hydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c19-13-16(11-15-7-4-8-17(21)12-15)18(22)20-10-9-14-5-2-1-3-6-14/h1-8,11-12,21H,9-10H2,(H,20,22)/b16-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIHYWAKEHZTQT-LFIBNONCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=CC2=CC(=CC=C2)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)/C(=C/C2=CC(=CC=C2)O)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

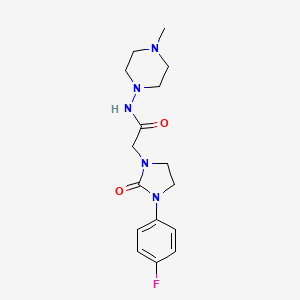
![3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B2395321.png)
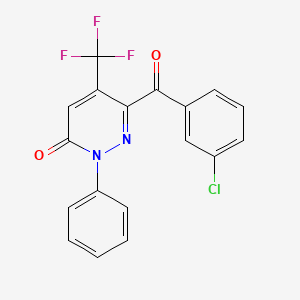


![Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate](/img/structure/B2395327.png)

![N-[2-[(3-Ethyl-1,2-oxazol-5-yl)methoxy]ethyl]prop-2-enamide](/img/structure/B2395329.png)
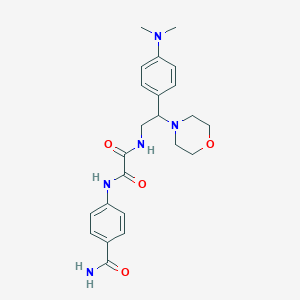
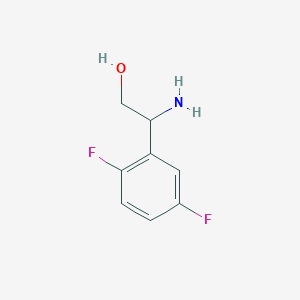
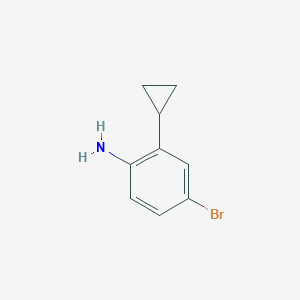
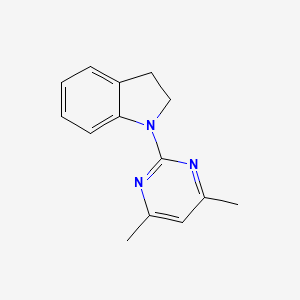
![N-(3-chloro-2-methylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2395338.png)
